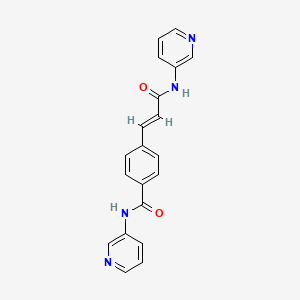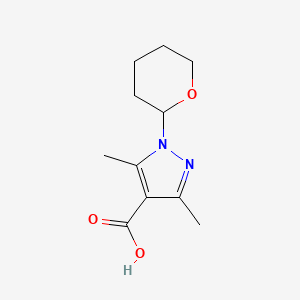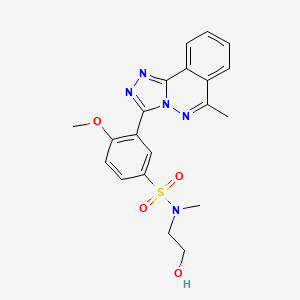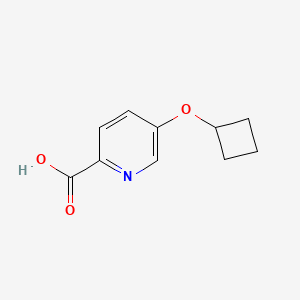![molecular formula C23H25N3O2S B2640475 3-amino-7,7-dimethyl-5-oxo-N-(2,4,6-trimethylphenyl)-6,8-dihydrothieno[2,3-b]quinoline-2-carboxamide CAS No. 442556-66-3](/img/structure/B2640475.png)
3-amino-7,7-dimethyl-5-oxo-N-(2,4,6-trimethylphenyl)-6,8-dihydrothieno[2,3-b]quinoline-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a cell-permeable tetrahydroquinoxalinyl-thiophenecarboxylate compound . It inhibits nonsense-mediated mRNA decay (NMD) in a dose-dependent manner and enhances the stability of premature termination codon (PTC) mutated p53 mRNA in N417 and HDQP-1 cells .
Synthesis Analysis
The synthesis of similar compounds involves a one-pot, multi-component reaction of enaminones derived from the addition of dimedone to various anilines with aromatic aldehydes and cyanoacetamide . The optimal reaction conditions were obtained when EtOH/H2O (1:1) was used as the solvent at 80 °C, in the presence of piperidine as the catalyst .Chemical Reactions Analysis
The reactions involved in the synthesis of similar compounds are completed within 5–25 min, in good to high yields (74–85%). This protocol involves Michael reaction, imine-enamine tautomerization, and cyclization sequences .Aplicaciones Científicas De Investigación
Synthesis Techniques and Structural Analysis
A novel approach involving a Stork reaction — intramolecular transamination — alkylation tandem protocol has been employed for synthesizing functionalized partially hydrogenated quinolines. This method provides a pathway to create derivatives of the compound , revealing its potential for customization in various research applications. The structural details of similar compounds have been elucidated using X-ray diffraction analysis, highlighting the precision required in studying such complex molecules (Dyachenko et al., 2019).
Biological and Antimicrobial Activity
Research on quinoline derivatives, such as the synthesis and biological activity evaluation of pyrimido[1, 2-a] quinoline moiety and its 2-substituted derivatives, indicates the compound's potential for antimicrobial applications. These studies demonstrate the compound's versatility in generating biologically active molecules that could contribute to the development of new antimicrobial agents (Jadhav & Halikar, 2013).
Cytotoxic and Anticancer Activities
The exploration of carboxamide derivatives of benzo[b][1,6]naphthyridines reveals the compound's potential in cytotoxic applications. Some derivatives have shown potent cytotoxicity against cancer cell lines, suggesting the compound's role in developing new anticancer therapies. This underscores the importance of such chemical entities in medical research, especially in targeting difficult-to-treat cancers (Deady et al., 2003).
Antioxidant, Antitumor, and Dyeing Applications
Novel heterocyclic aryl monoazo organic compounds have been synthesized, including derivatives that exhibit high efficiency in vitro screening for antioxidant activity, antitumor activity, and antimicrobial activity. Additionally, these compounds' application in dyeing polyester fabrics introduces a multifunctional aspect, combining therapeutic potentials with industrial applications (Khalifa et al., 2015).
Mecanismo De Acción
Direcciones Futuras
The use of nano-catalysts for the synthesis of heterocyclic compounds and subsequent drug production has been a focus in recent years . The presence of the quinoline skeleton in the frameworks of pharmacologically active compounds and natural products has spurred on the development of different strategies for their synthesis .
Propiedades
IUPAC Name |
3-amino-7,7-dimethyl-5-oxo-N-(2,4,6-trimethylphenyl)-6,8-dihydrothieno[2,3-b]quinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O2S/c1-11-6-12(2)19(13(3)7-11)26-21(28)20-18(24)15-8-14-16(25-22(15)29-20)9-23(4,5)10-17(14)27/h6-8H,9-10,24H2,1-5H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWGFSSRKYQGHOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C2=C(C3=CC4=C(CC(CC4=O)(C)C)N=C3S2)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-7,7-dimethyl-5-oxo-N-(2,4,6-trimethylphenyl)-6,8-dihydrothieno[2,3-b]quinoline-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

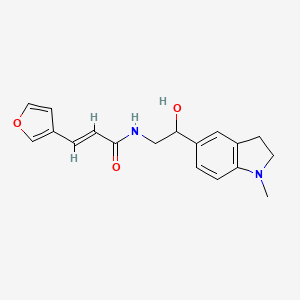
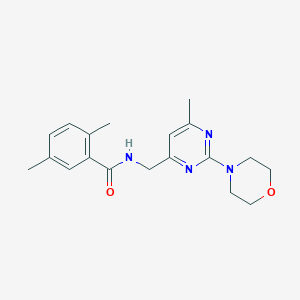
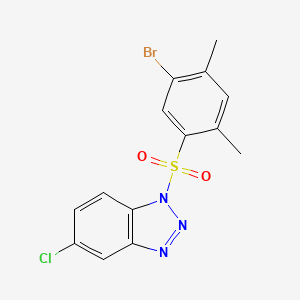
![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2640397.png)
![N-(2,4-difluorophenyl)-2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2640399.png)


